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Preclinical Profile of Radiprodil Dihydrate for Infantile Spasms: A Techni

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Infantile spasms (IS) represent a severe and often drug-resistant epileptic encephalopathy of infancy. Emerging preclinical research has identified **Ra** negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, as a promising therapeutic candidate. This technical guid overview of the core preclinical data for Radiprodil in the context of infantile spasms. It details the experimental protocols of key efficacy studies, pres structured format, and visualizes the underlying signaling pathways and experimental workflows. The evidence suggests a potent and age-dependent Radiprodil, laying the groundwork for its clinical development in this vulnerable patient population.

Introduction

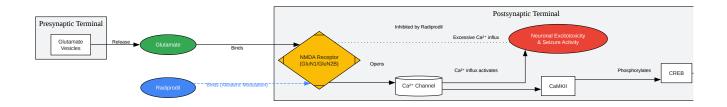
Infantile spasms are a devastating early-life epilepsy characterized by epileptic spasms, a distinctive hyposarrhythmia pattern on electroencephalograr developmental regression.[1] The condition is associated with a multitude of etiologies, but a final common pathway is thought to involve disruptions i synaptic function.[1] Standard treatments, such as hormonal therapy and vigabatrin, are not universally effective and carry significant side-effect profineed for novel therapeutic strategies.[2]

One promising target is the NMDA receptor, a key mediator of excitatory neurotransmission in the central nervous system. The subunit composition o changes during development, with the GluN2B subunit being more prominently expressed in the infant brain compared to adults.[2] This developmen makes the GluN2B subunit an attractive target for age-specific therapies for infantile spasms.

Radiprodil is a selective negative allosteric modulator of GluN2B-containing NMDA receptors. [2] By binding to a site distinct from the glutamate bindir the over-activation of these receptors, which is hypothesized to contribute to the pathophysiology of infantile spasms. [3] This guide summarizes the c supporting the investigation of Radiprodil for this indication.

Mechanism of Action: Modulation of NMDA Receptor Signaling

Radiprodil exerts its therapeutic effect by selectively targeting the GluN2B subunit of the NMDA receptor. In the developing brain, the heightened expr containing NMDA receptors contributes to neuronal excitability. Pathological over-activation of these receptors is implicated in the generation of seizu spasms. Radiprodil, as a negative allosteric modulator, binds to the GluN2B subunit and reduces the probability of channel opening in response to glu dampening excessive neuronal excitation.



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Figure 1: Radiprodil's Modulation of the NMDA Receptor Signaling Pathway.

Preclinical Efficacy

The anticonvulsant properties of Radiprodil have been evaluated in rodent models that are relevant to generalized seizures and have shown a notabl which is particularly relevant for an infantile condition.

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound against seizures induced by a high-intensity auditory stimulus.

Experimental Protocol:

- Animal Model: Adult mice susceptible to audiogenic seizures.[2]
- Drug Administration: Radiprodil was administered intraperitoneally (i.p.) at various doses.[4]
- Seizure Induction: Seizures were induced by a high-frequency acoustic stimulus.[5][6][7]
- Endpoint: The primary endpoint was the dose-dependent protection against generalized clonic convulsions.[2]

Results: Radiprodil demonstrated potent, dose-dependent protection against generalized clonic convulsions in this model.[2]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

The PTZ model is a widely used screening tool for potential anticonvulsant drugs, as PTZ is a GABA-A receptor antagonist that induces generalized s

Experimental Protocol:

- Animal Model: Male Wistar rats at different postnatal (PN) ages: PN7, PN12, and PN70.[2]
- Drug Administration: Radiprodil was administered at varying doses.
- Seizure Induction: Seizures were induced by a subcutaneous (s.c.) injection of a convulsant dose of pentylenetetrazole.[2] While the exact dose us study is not specified, typical convulsant doses in juvenile rats range from 60 mg/kg to 100 mg/kg.[8][9]
- Endpoint: The primary endpoint was the protection against the tonic phase of generalized seizures.[2]

Results: Radiprodil exhibited a clear age-dependent anticonvulsant effect. It showed dose-dependent protective effects against the tonic phase of ger and PN12 rats but had no significant activity in adult PN70 rats.[2] The highest potency was observed in PN12 rats, an age that corresponds develop humans.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preclinical efficacy studies of Radiprodil.

Table 1: Efficacy of Radiprodil in the Audiogenic Seizure Model in Mice

Parameter	Value	Reference
ED50	2.1 mg/kg (i.p.)	[2]

Table 2: Age-Dependent Efficacy of Radiprodil in the PTZ-Induced Seizure Model in Rats

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Postnatal Age	Radiprodil Dose	Outcome	Reference
PN7 & PN12	Dose-dependent	Protective effect against tonic seizures	[2]
PN12	3 mg/kg	Statistically significant protection	[2]
PN12	10 mg/kg	Complete abolishment of tonic seizures	[2]
PN70	Up to 30 mg/kg	No significant anticonvulsant activity	[2]

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drug_admin -> ptz_injection;
ptz_injection -> observation;
observation -> data_analysis;
data_analysis -> end;
}
```

Figure 2: Experimental Workflow for the PTZ-Induced Seizure Model.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and safety data are crucial for translating preclinical findings to clinical development.

Pharmacokinetics

While detailed preclinical pharmacokinetic data for Radiprodil in rodents is not extensively published in the primary efficacy studies, a Phase 1 study i provides some context.

Table 3: Pharmacokinetic Parameters of Radiprodil in Healthy Adult Humans (Single 30 mg Oral Dose)

Parameter	Value	Reference
Cmax (Geometric Mean)	89.4 ng/mL	[10][11]
tmax (Median)	4.0 hours	[10][11]
t1/2 (Geometric Mean)	15.8 hours	[10][11]
AUCinf (Geometric Mean)	2042 h*ng/mL	[10][11]

Safety and Toxicology

A juvenile toxicology study in rats has been conducted to support pediatric development.



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Table 4: Preclinical Safety Data for Radiprodil

Study	Finding	Reference
Juvenile Rat Toxicology Study	No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day	[2]

These non-clinical safety studies are essential for establishing a safe starting dose in pediatric clinical trials.[12]

Discussion and Future Directions

The preclinical data for **Radiprodil dihydrate** strongly support its further investigation as a targeted therapy for infantile spasms. The potent anticonv developmentally relevant animal models, coupled with a clear mechanism of action that aligns with the pathophysiology of the disorder, provides a so development.[2] The age-dependent efficacy of Radiprodil is particularly compelling, suggesting a potential for a favorable benefit-risk profile in the integral of the disorder.

A Phase 1b open-label study in three infants with treatment-resistant infantile spasms has shown that Radiprodil was safe and well-tolerated, with one free and two showing clinical improvement. [2][13] These preliminary clinical findings are consistent with the preclinical evidence.

Future preclinical research could further elucidate the long-term effects of Radiprodil on neurodevelopment and explore its efficacy in combination wit Continued clinical evaluation in larger, controlled trials is warranted to definitively establish the safety and efficacy of **Radiprodil dihydrate** for the treating trials.

Conclusion

Radiprodil dihydrate has demonstrated a promising preclinical profile as a potential treatment for infantile spasms. Its selective targeting of the GluN receptor, combined with potent and age-dependent anticonvulsant effects in relevant animal models, underscores its potential as a novel therapeutic condition. The data summarized in this technical guide provide a comprehensive foundation for researchers, scientists, and drug development profess pursuit of innovative treatments for early-life epileptic encephalopathies.

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